BET bromodomain inhibitor 1

Vue d'ensemble

Description

L'inhibiteur de domaine bromodomaine BET 1 est une petite molécule qui cible la famille des protéines bromodomaine et extraterminale (BET), qui comprend BRD2, BRD3, BRD4 et BRDT. Ces protéines jouent un rôle crucial dans la régulation de l'expression génique en reconnaissant les résidus de lysine acétylés sur les queues d'histones. L'inhibiteur de domaine bromodomaine BET 1 a montré un potentiel dans le traitement de divers cancers en perturbant l'interaction entre les protéines BET et la chromatine, inhibant ainsi l'expression des oncogènes .

Applications De Recherche Scientifique

BET bromodomain inhibitor 1 has a wide range of scientific research applications, including:

Chemistry: Used as a chemical probe to study the role of BET proteins in gene regulation and chromatin biology.

Biology: Investigates the function of BET proteins in various cellular processes, including cell cycle regulation, apoptosis, and differentiation.

Medicine: Explores the therapeutic potential of BET inhibition in treating cancers, inflammatory diseases, and cardiovascular disorders.

Industry: Utilized in drug discovery and development programs to identify novel BET inhibitors with improved efficacy and safety profiles .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse de l'inhibiteur de domaine bromodomaine BET 1 implique généralement plusieurs étapes, notamment la formation d'intermédiaires clés et les réactions de couplage finales. Une approche courante consiste à commencer par une structure de base, telle qu'une thiénodiazépine ou un dérivé de benzodiazépine, et à introduire des groupes fonctionnels qui améliorent l'affinité de liaison et la sélectivité pour les protéines BET. Les conditions réactionnelles impliquent souvent l'utilisation de solvants organiques, de catalyseurs et de réactifs tels que des complexes de palladium ou de cuivre .

Méthodes de production industrielle : La production industrielle de l'inhibiteur de domaine bromodomaine BET 1 implique la mise à l'échelle des voies de synthèse développées en laboratoire. Cela nécessite l'optimisation des conditions réactionnelles pour assurer un rendement élevé et la pureté du produit final. Des techniques telles que la chimie en flux continu et les plateformes de synthèse automatisée sont souvent employées pour obtenir une production efficace et reproductible .

Analyse Des Réactions Chimiques

Types de réactions : L'inhibiteur de domaine bromodomaine BET 1 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former différents dérivés avec une activité biologique modifiée.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels sur l'inhibiteur, améliorant potentiellement son affinité de liaison.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène, le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure d'aluminium et de lithium sont fréquemment utilisés.

Substitution : Des réactifs tels que les halogénoalcanes, les halogénoarènes et les nucléophiles sont utilisés dans des conditions qui peuvent impliquer des bases ou des acides comme catalyseurs

Principaux produits : Les principaux produits formés à partir de ces réactions sont généralement des dérivés de l'inhibiteur de domaine bromodomaine BET 1 avec des groupes fonctionnels modifiés qui peuvent améliorer ou réduire son activité biologique .

4. Applications de la recherche scientifique

L'inhibiteur de domaine bromodomaine BET 1 a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme sonde chimique pour étudier le rôle des protéines BET dans la régulation génique et la biologie de la chromatine.

Biologie : Investigue la fonction des protéines BET dans divers processus cellulaires, notamment la régulation du cycle cellulaire, l'apoptose et la différenciation.

Médecine : Explore le potentiel thérapeutique de l'inhibition de BET dans le traitement des cancers, des maladies inflammatoires et des troubles cardiovasculaires.

Industrie : Utilisé dans les programmes de découverte et de développement de médicaments pour identifier de nouveaux inhibiteurs de BET avec des profils d'efficacité et de sécurité améliorés .

5. Mécanisme d'action

L'inhibiteur de domaine bromodomaine BET 1 exerce ses effets en se liant aux domaines bromodomaines des protéines BET, empêchant ainsi leur interaction avec les histones acétylées. Cela perturbe le recrutement de la machinerie transcriptionnelle vers la chromatine, conduisant à la régulation négative des oncogènes et d'autres gènes cibles. L'inhibiteur cible spécifiquement les poches de liaison acétyl-lysine des protéines BET, qui sont essentielles à leur fonction de lecteurs épigénétiques .

Composés similaires :

JQ1 : Un inhibiteur de BET bien connu avec un mécanisme d'action similaire mais une structure chimique différente.

I-BET762 : Un autre inhibiteur de BET qui a été largement étudié pour ses propriétés anticancéreuses.

OTX015 : Un inhibiteur de BET en phase clinique avec des résultats prometteurs dans les hémopathies malignes .

Unicité : L'inhibiteur de domaine bromodomaine BET 1 est unique en sa sélectivité et sa puissance pour les protéines BET, en particulier BRD4. Il a montré une efficacité supérieure dans les modèles précliniques par rapport à d'autres inhibiteurs de BET, ce qui en fait un outil précieux pour étudier la biologie de BET et développer de nouvelles stratégies thérapeutiques .

Mécanisme D'action

BET bromodomain inhibitor 1 exerts its effects by binding to the bromodomains of BET proteins, thereby preventing their interaction with acetylated histones. This disrupts the recruitment of transcriptional machinery to chromatin, leading to the downregulation of oncogenes and other target genes. The inhibitor specifically targets the acetyl-lysine binding pockets of BET proteins, which are critical for their function as epigenetic readers .

Comparaison Avec Des Composés Similaires

JQ1: A well-known BET inhibitor with a similar mechanism of action but different chemical structure.

I-BET762: Another BET inhibitor that has been extensively studied for its anticancer properties.

OTX015: A clinical-stage BET inhibitor with promising results in hematologic malignancies .

Uniqueness: BET bromodomain inhibitor 1 is unique in its selectivity and potency for BET proteins, particularly BRD4. It has shown superior efficacy in preclinical models compared to other BET inhibitors, making it a valuable tool for studying BET biology and developing new therapeutic strategies .

Propriétés

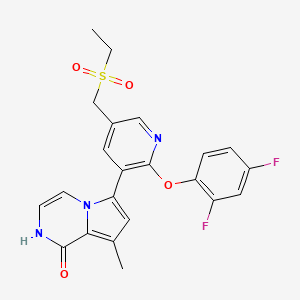

IUPAC Name |

6-[2-(2,4-difluorophenoxy)-5-(ethylsulfonylmethyl)pyridin-3-yl]-8-methyl-2H-pyrrolo[1,2-a]pyrazin-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19F2N3O4S/c1-3-32(29,30)12-14-9-16(18-8-13(2)20-21(28)25-6-7-27(18)20)22(26-11-14)31-19-5-4-15(23)10-17(19)24/h4-11H,3,12H2,1-2H3,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UETQFSCWDMJWMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)CC1=CC(=C(N=C1)OC2=C(C=C(C=C2)F)F)C3=CC(=C4N3C=CNC4=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19F2N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

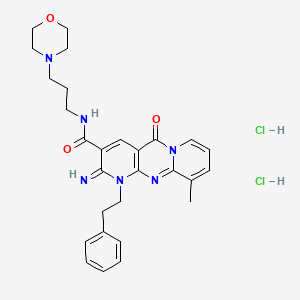

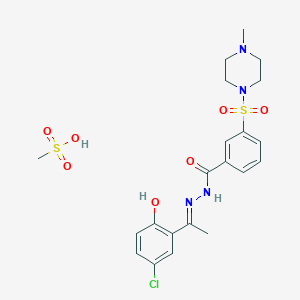

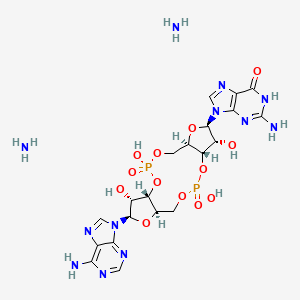

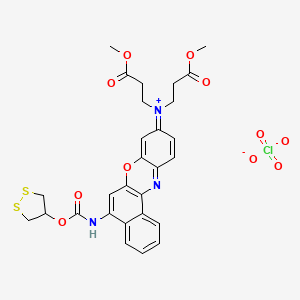

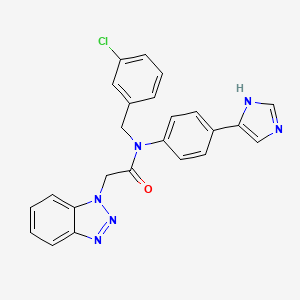

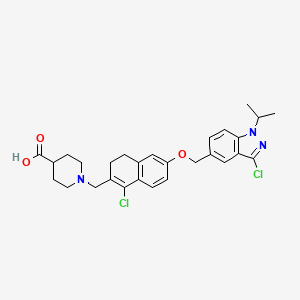

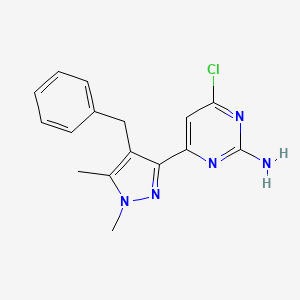

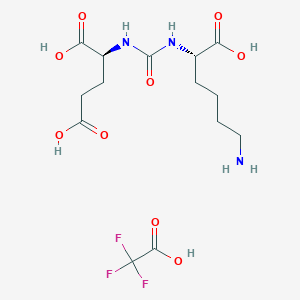

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(benzenesulfonyl)-11-(2,6-difluoro-3,5-dimethoxyphenyl)-13-ethyl-4-(hydroxymethyl)-5,7,11,13-tetrazatricyclo[7.4.0.02,6]trideca-1,3,6,8-tetraen-12-one](/img/structure/B8210217.png)

![N-[(2S)-1-[[(2S)-1-(1,3-benzothiazol-2-yl)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methoxy-1H-indole-2-carboxamide](/img/structure/B8210258.png)